
(R)-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is a chiral compound that features a piperidine ring, an amide linkage, and a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate can be achieved through multi-step organic synthesis. One common method involves the protection of the amine group, followed by the formation of the piperidine ring and subsequent coupling with the benzyl group. The use of protecting groups such as carboxybenzyl (Cbz) is crucial to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic methods, utilizing enzyme cascades to achieve high enantiopurity and yield. Enzymes such as galactose oxidase and imine reductase can be employed to streamline the synthesis and avoid racemization of intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine
In medicinal chemistry, ®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules with specific biological targets.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Wirkmechanismus
The mechanism of action of ®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting or modulating their activity. The amide linkage and piperidine ring play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopyrazoles: These compounds share a similar amine functionality and are used in medicinal chemistry for their biological activity.
Piperidine Derivatives: Compounds like 3-aminopiperidine are structurally similar and are used in the synthesis of pharmaceuticals.
Uniqueness
®-Benzyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate is unique due to its specific chiral centers and the combination of functional groups, which provide distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H23N3O3 |
|---|---|
Molekulargewicht |
305.37 g/mol |
IUPAC-Name |
benzyl 3-(2-aminopropanoylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)18-14-8-5-9-19(10-14)16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,20) |
InChI-Schlüssel |
AVEKLUSFGQYLRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


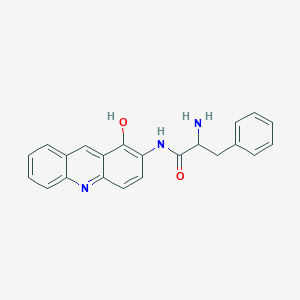
![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)
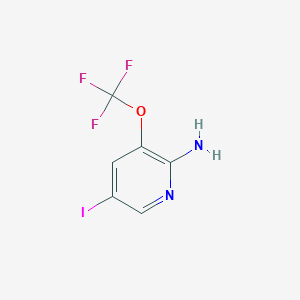
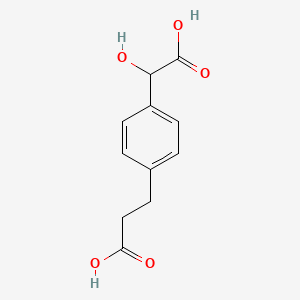
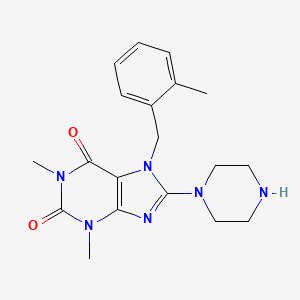
![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)

![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)
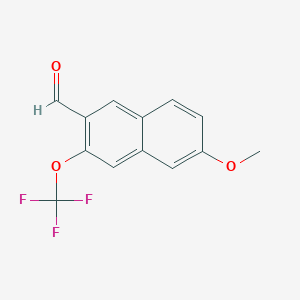
![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)

![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)
![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
